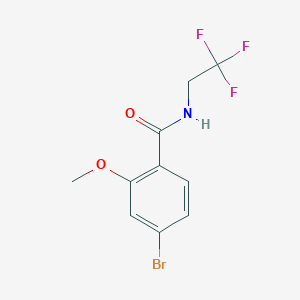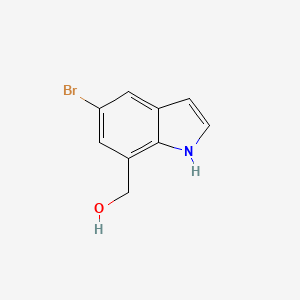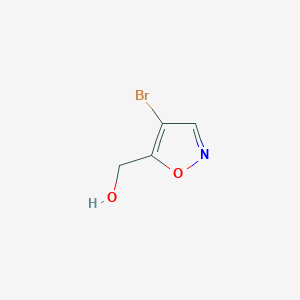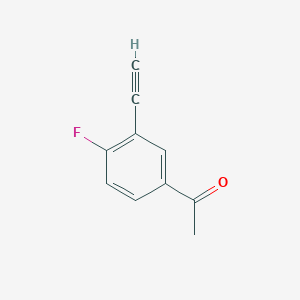
7-Bromo-1-ethyl-2-methyl-indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1-ethyl-2-methyl-indoline is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 7th position and ethyl and methyl groups at the 1st and 2nd positions, respectively, makes this compound unique and potentially useful in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-ethyl-2-methyl-indoline typically involves the bromination of 1-ethyl-2-methyl-indoline. One common method includes the reaction of 1-ethyl-2-methyl-indoline with bromine in an organic solvent such as chloroform or dichloromethane under controlled conditions to introduce the bromine atom at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-1-ethyl-2-methyl-indoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions can yield various substituted indoline derivatives.
- Oxidation can produce indole derivatives.
- Reduction can lead to dehalogenated or modified indoline compounds .
Applications De Recherche Scientifique
7-Bromo-1-ethyl-2-methyl-indoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Bromo-1-ethyl-2-methyl-indoline involves its interaction with specific molecular targets and pathways. The bromine atom and the indoline ring structure play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
- 7-Bromo-1-methyl-2-phenyl-indoline
- 7-Bromo-1-ethyl-2-phenyl-indoline
- 7-Bromo-1-methyl-2-methyl-indoline
Comparison: 7-Bromo-1-ethyl-2-methyl-indoline is unique due to the specific positioning of the bromine, ethyl, and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .
Propriétés
Formule moléculaire |
C11H14BrN |
|---|---|
Poids moléculaire |
240.14 g/mol |
Nom IUPAC |
7-bromo-1-ethyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C11H14BrN/c1-3-13-8(2)7-9-5-4-6-10(12)11(9)13/h4-6,8H,3,7H2,1-2H3 |
Clé InChI |
CLQQFLASEOCLRM-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(CC2=C1C(=CC=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate](/img/structure/B13913279.png)
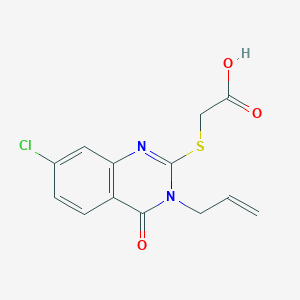
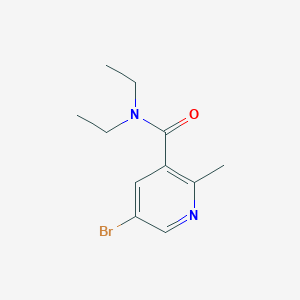
![Ethyl naphtho[2,3-b]thiophene-2-carboxylate](/img/structure/B13913312.png)

![1,2,4-Oxadiazole-3-ethanamine, 5-[(2,4-dimethylphenoxy)methyl]-N-methyl-](/img/structure/B13913323.png)
